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molecular formula C8H6BrN3 B598582 7-Bromo-8-methylpyrido[2,3-b]pyrazine CAS No. 116605-69-7

7-Bromo-8-methylpyrido[2,3-b]pyrazine

Cat. No. B598582
M. Wt: 224.061
InChI Key: BHHMPZQRVWVAAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846664B2

Procedure details

5-bromo-4-methylpyridine-2,3-diamine (0.21 g, 1 mmol) was dissolved in a mixture of EtOH—H2O; to this was added aqueous glyoxal 40% (0.2 ml, 4 mmol) and the resulting mixture was refluxed for 1 h. Upon cooling to room temperature, water was then added. The product was separated, filtered and washed with excess water yielded 7-bromo-8-methylpyrido[2,3-b]pyrazine as a sufficiently enough pure material (0.21 g) for the next step.
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
EtOH—H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:10])=[C:4]([NH2:9])[C:5]([NH2:8])=[N:6][CH:7]=1.[CH:11]([CH:13]=O)=O.O>C(O)C.O>[Br:1][C:2]1[CH:7]=[N:6][C:5]2=[N:8][CH:11]=[CH:13][N:9]=[C:4]2[C:3]=1[CH3:10] |f:3.4|

Inputs

Step One
Name
Quantity
0.21 g
Type
reactant
Smiles
BrC=1C(=C(C(=NC1)N)N)C
Name
EtOH—H2O
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.O
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(=O)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The product was separated
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with excess water

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=2C(=NC=CN2)N=C1)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.21 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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